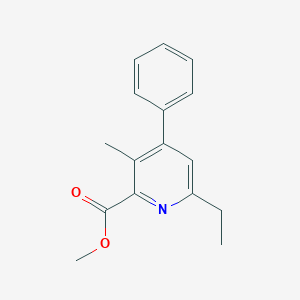
Methyl 6-ethyl-3-methyl-4-phenylpicolinate
説明
“Methyl 6-ethyl-3-methyl-4-phenylpicolinate” is a chemical compound utilized in scientific research. Its multifaceted structure enables diverse applications, enhancing studies in various fields like pharmaceuticals and materials science. The molecular formula of this compound is C16H17NO2 .
Molecular Structure Analysis
The molecular structure of “Methyl 6-ethyl-3-methyl-4-phenylpicolinate” has been investigated using techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques provide detailed information about the atomic arrangement and bonding within the molecule.Physical And Chemical Properties Analysis
“Methyl 6-ethyl-3-methyl-4-phenylpicolinate” has a molecular weight of 255.31 . Other physical and chemical properties such as melting point, boiling point, and density can be found in dedicated chemical databases .科学的研究の応用
Synthetic Chemistry Applications :
- Usachev et al. (2009) described the synthesis of derivatives from ethyl 6-phenylcomanic acid, highlighting the chemical reactions that lead to the formation of compounds like 4-hydroxy-6-phenylpicolinic acid and its ethyl ester and hydrazide (Usachev et al., 2009).
- Albright et al. (1978) focused on the use of α-(substituted-phenyl)-4-morpholineacetonitriles in 1,4-additions to create compounds like 6-aryl-3(2H) pyridazinones, demonstrating a versatile synthetic route to these derivatives (Albright et al., 1978).
Derivative Synthesis and Reactivity :
- Al-Issa (2012) discussed the synthesis of a series of pyridine and fused pyridine derivatives, including the conversion of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitile to various derivatives, highlighting the reactivity and potential applications of these compounds (Al-Issa, 2012).
- Zhu et al. (2003) explored the synthesis of tetrahydropyridines through a phosphine-catalyzed annulation process, providing insights into the utility of these methods in creating functionally diverse pyridine derivatives (Zhu et al., 2003).
Chemical Reactions and Product Formation :
- Spassov and Stoeva-Yordanova (1990) investigated the oxidative dimerization of certain dihydrooxazines, including 4-methyl-(or ethyl-)6-phenyl-2,3-dihydrooxazine, which resulted in the formation of dimorpholinofurans (Spassov & Stoeva-Yordanova, 1990).
- Léon et al. (1988) described the synthesis of 3-methyl-1-(4-pyridinyl)-2-butanone, using phenyllithium as a metalating agent, demonstrating a method relevant for the preparation of various alkyl pyridyl ketones (Léon et al., 1988).
Biological Activity and DNA Binding :
- Brodie et al. (2004) studied the biological activity of platinum(II) complexes containing methylated derivatives of phenanthrolines, highlighting the relationship between molecular structure and biological activity, which is vital for understanding the therapeutic potential of these compounds (Brodie et al., 2004).
Molecular Docking and Antimicrobial Activity :
- Gobis et al. (2022) synthesized new 4-phenylpicolin derivatives with a thiosemicarbazone structure and evaluated their tuberculostatic activity, providing insights into the potential use of these compounds as antitubercular agents (Gobis et al., 2022).
Polymer Synthesis and Thermal Characterization :
- Wiesbrock et al. (2005) prepared a library of homo- and diblock copoly(2-oxazolines), demonstrating the versatility of microwave-assisted synthesis in creating polymers with varying thermal characteristics (Wiesbrock et al., 2005).
Safety And Hazards
特性
IUPAC Name |
methyl 6-ethyl-3-methyl-4-phenylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-4-13-10-14(12-8-6-5-7-9-12)11(2)15(17-13)16(18)19-3/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYLOPJKMKPVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=N1)C(=O)OC)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-ethyl-3-methyl-4-phenylpicolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole hydrochloride](/img/structure/B1431151.png)
![2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431152.png)
![4,6-Dimethyl-2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B1431154.png)
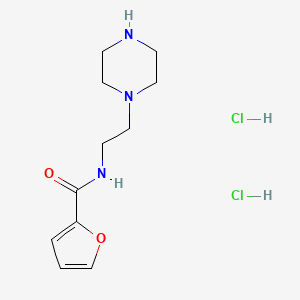
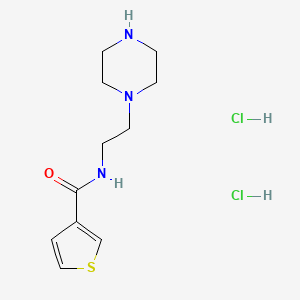
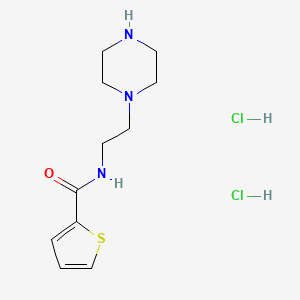
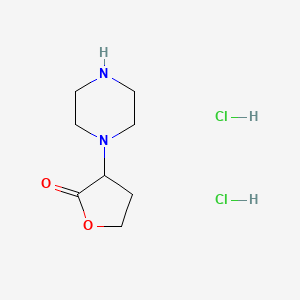
![2-[(Propane-2-sulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431160.png)
![4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431161.png)
![4-[(2-Methylpropyl)sulfanyl]piperidine hydrochloride](/img/structure/B1431165.png)
![Methyl 2-[(pyrrolidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431166.png)
![4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431167.png)
![3-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431169.png)
![4-[(4-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431171.png)